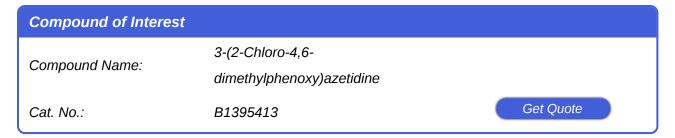


Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structural analysis of the compound **3-(2-Chloro-4,6-dimethylphenoxy)azetidine** (CAS RN: 1219960-77-6). Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines known chemical properties with predictive analysis based on its constituent functional groups: an azetidine ring and a 2-chloro-4,6-dimethylphenoxy moiety. The guide offers predicted spectroscopic data, a plausible synthetic route, and a discussion of the molecule's structural features to support research and development activities.

Compound Identification

The fundamental properties of **3-(2-Chloro-4,6-dimethylphenoxy)azetidine** are summarized below.



Property	Value	Source
Chemical Name	3-(2-Chloro-4,6-dimethylphenoxy)azetidine	-
CAS Registry Number	1219960-77-6	Synblock[1]
Molecular Formula	C11H14CINO	Synblock[1]
Molecular Weight	211.69 g/mol	Synblock[1]
Canonical SMILES	CC1=CC(=C(C(=C1)Cl)OC2C NCC2)C	-

Predicted Structural and Spectroscopic Data

While specific experimental spectra for this compound are not readily available, the following tables outline the predicted data based on the analysis of its chemical structure and known spectroscopic values for similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.0	S	1H	Ar-H (Aromatic proton at C5)
~6.8	S	1H	Ar-H (Aromatic proton at C3)
~4.8 - 4.9	m	1H	O-CH (Azetidine C3- H)
~3.8 - 4.0	m	2H	CH ₂ (Azetidine C2/C4 equatorial protons)
~3.4 - 3.6	m	2H	CH ₂ (Azetidine C2/C4 axial protons)
~2.4	S	3H	Ar-CH₃ (Methyl group at C6)
~2.2	S	3H	Ar-CH₃ (Methyl group at C4)
~2.0	br s	1H	NH (Azetidine N-H)

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz



Chemical Shift (δ) ppm	Assignment
~150-152	Ar-C (C-O)
~135-138	Ar-C (C-CI)
~130-132	Ar-C (C-CH₃)
~128-130	Ar-C (C-H)
~125-127	Ar-C (C-H)
~123-125	Ar-C (C-CH₃)
~70-75	O-CH (Azetidine C3)
~50-55	CH ₂ (Azetidine C2/C4)
~20-22	Ar-CH₃
~16-18	Ar-CH₃

Predicted IR and Mass Spectrometry Data

Technique	Predicted Values
FT-IR (KBr)	3300-3400 cm ⁻¹ (N-H stretch), 2850-3000 cm ⁻¹ (C-H stretch), 1580-1600 cm ⁻¹ (C=C aromatic stretch), 1200-1250 cm ⁻¹ (C-O ether stretch), 1000-1100 cm ⁻¹ (C-N stretch), 700-800 cm ⁻¹ (C-Cl stretch)
Mass Spec (EI)	Molecular Ion [M] ⁺ at m/z 211/213 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Key fragments may include loss of the azetidine ring or cleavage of the ether bond.

Proposed Synthesis Protocol

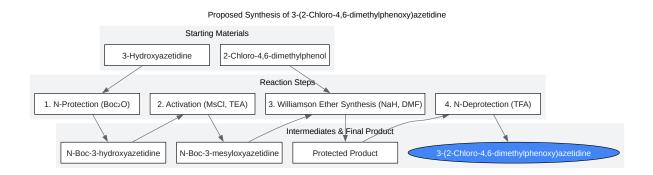
A common and effective method for synthesizing 3-aryloxyazetidines involves the nucleophilic substitution of a protected 3-hydroxyazetidine or a derivative with a suitable phenol. The following protocol describes a plausible pathway.



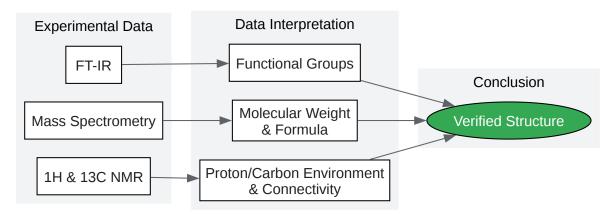
Experimental Workflow

- Protection of Azetidine: The nitrogen of a commercially available azetidine precursor, such as 3-hydroxyazetidine, is protected. A common protecting group is Boc (tert-butyloxycarbonyl), introduced using di-tert-butyl dicarbonate (Boc₂O).
- Activation of Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a good leaving group. This can be achieved via mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base like triethylamine.
- Nucleophilic Substitution (Williamson Ether Synthesis): The activated N-Boc-3-azetidinyl mesylate/tosylate is reacted with 2-chloro-4,6-dimethylphenol in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF.
- Deprotection: The Boc protecting group is removed from the azetidine nitrogen under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, **3-(2-Chloro-4,6-dimethylphenoxy)azetidine**.
- Purification: The final compound is purified using column chromatography or recrystallization.





Structural Confirmation Workflow



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References

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
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